4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid is a complex organic compound characterized by its unique structural features, which include a nitrobenzoic acid core and a methylated tetrahydropyran moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its chemical formula is , with a CAS number of 1219967-27-7 .
This compound falls under the category of organic compounds, specifically as an amino acid derivative. It is synthesized through multi-step organic reactions, involving starting materials such as tetrahydropyran and nitrobenzoic acid derivatives. Its classification as a biochemical probe highlights its relevance in biological research and therapeutic applications .
The synthesis of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid typically involves several steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, optimizing reaction conditions such as temperature and pressure for large-scale synthesis.
The molecular structure of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid features:
The structural representation can be summarized as follows:
Key data points include:
4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid can participate in various chemical reactions:
Common reagents include lithium aluminum hydride for reduction and potassium permanganate for oxidation. Reaction conditions such as solvent choice, temperature, and pH significantly influence the outcomes of these reactions .
The mechanism of action for 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid is primarily linked to its biochemical interactions. It has been explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The specific pathways through which it exerts these effects are still under investigation but likely involve modulation of enzyme activity or receptor interactions in biological systems .
The physical properties of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid include:
Chemical properties include:
4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid has diverse applications, including:
The structural complexity and strategic functionalization of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid (CAS: 1219967-27-7; MF: C₁₄H₁₈N₂O₅; MW: 294.3 g/mol) position it as a compelling scaffold in modern drug design [1] [5] [10]. Characterized by a benzoic acid core substituted with a tertiary amine-linked tetrahydro-2H-pyran (THP) and an ortho-nitro group, this compound integrates three pharmacologically significant elements: a nitroaromatic system, a heterocyclic THP moiety, and an amino-nitro substitution pattern. Its physicochemical properties—including moderate lipophilicity (LogP ≈ 1.8), ionizable carboxylic acid (pKa ≈ 4.2), and polar surface area (95 Ų)—facilitate diverse target interactions and membrane permeability [5] . This section examines the historical, structural, and functional underpinnings of this compound’s relevance in medicinal chemistry.
Nitro-substituted benzoic acids have evolved from early antimicrobial agents to versatile pharmacophores in oncology, infectious diseases, and inflammation. The nitro group (NO₂) functions as both a pharmacophore and toxicophore, undergoing enzymatic reduction to generate reactive intermediates (nitroso radicals, hydroxylamines) that disrupt cellular processes in pathogens or malignant cells [4]. Key milestones include:
Table 1: Clinically Relevant Nitro-Containing Pharmaceuticals
Compound | Therapeutic Class | Key Structural Features | Biological Target |
---|---|---|---|
Chloramphenicol | Antibiotic | Dichloroacetamide-nitrobenzene | Bacterial ribosomes |
Metronidazole | Antiparasitic | Nitroimidazole | DNA/RNA synthesis |
Venetoclax (derived from nitro intermediates) | Antineoplastic | Nitrobenzenesulfonamide-THP | BCL-2 protein |
4-[Methyl(THP-methyl)amino]-3-nitrobenzoic acid* | Research compound | THP-linked tertiary amine, ortho-NO₂ | Under investigation |
The tetrahydro-2H-pyran (THP) ring confers advantageous pharmacokinetic and steric properties to bioactive molecules. Its saturated six-membered ether ring exhibits a stable chair conformation, enhancing metabolic stability and membrane permeability compared to acyclic ethers or piperidines [3] [8]. Key contributions include:
Table 2: Bioactive THP-Containing Pharmaceuticals
Compound | Therapeutic Area | THP’s Role | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Venetoclax | Chronic lymphocytic leukemia | Anchors sulfonamide pharmacophore | < 0.01 nM (BCL-2 binding) |
Synthetic pyridazinone derivatives* | Anticancer agents | Enhances cellular uptake | 0.15–0.21 µM (SK-BR-3) |
4-[Methyl(THP-methyl)amino]-3-nitrobenzoic acid | Research compound | Modulates basicity of tertiary amine | Under investigation |
The ortho-amino-nitro aromatic system in this compound creates a push-pull electronic architecture critical for pharmacophore efficacy. The electron-donating tertiary amine (pKa ≈ 8.5) and electron-withdrawing nitro group generate a dipole moment (~5.2 Debye), facilitating interactions with charged enzyme residues [5] [7]. Functional implications include:
Table 3: Comparative Bioactivity of Structural Analogs
Compound | Amino-Nitro Configuration | Key Bioactivity |
---|---|---|
4-[Methyl(THP-methyl)amino]-3-nitrobenzoic acid | Tertiary amine, ortho-nitro | Intermediate for anticancer agents |
3-Nitro-4-((THP-yl)methylamino)benzenesulfonamide | Secondary amine, ortho-nitro | Venetoclax intermediate (BCL-2 inhibition) |
Nitrated pyrrolomycins* | Secondary amine, meta-nitro | Antibacterial (MIC: 20 µM vs S. aureus) |
Concluding Note: The convergence of nitrobenzoic acid heritage, THP-enabled bioavailability, and electronic modulation by amino-nitro substitution establishes this compound as a versatile template for developing enzyme inhibitors and anticancer agents. Ongoing research focuses on leveraging its carboxylic acid for prodrug design or metal-coordination complexes [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: